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Cat. No.: B13186641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted theoretical properties

of 1-Chloro-2,5-dimethylhexane. The document outlines key physicochemical characteristics,

predicted spectral data (NMR, IR, Mass Spectrometry), and in silico ADME/Tox profiles.

Methodologies for computational prediction are detailed to provide a framework for the

generation and interpretation of these theoretical values. All quantitative data is presented in

structured tables for clarity and comparative analysis. This guide is intended to serve as a

foundational resource for researchers in chemistry and drug development.

Introduction
1-Chloro-2,5-dimethylhexane is a halogenated alkane with the molecular formula C8H17Cl.

As with many small molecules in the early stages of research and development, a thorough

understanding of its chemical and biological properties is essential. Computational chemistry

and in silico modeling provide powerful tools for predicting these properties, offering significant

savings in time and resources by prioritizing experimental work. This guide details the

theoretical prediction of physicochemical, spectral, and ADME/Tox properties of 1-Chloro-2,5-
dimethylhexane.
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The fundamental physicochemical properties of a compound are foundational to understanding

its behavior. These properties are typically calculated based on its molecular structure.

Data Presentation: Physicochemical Properties

Property Predicted Value Source / Method

IUPAC Name 1-chloro-2,5-dimethylhexane LexiChem

Molecular Formula C8H17Cl -

Molecular Weight 148.67 g/mol PubChem

Monoisotopic Mass 148.1018782 Da PubChem

SMILES CC(C)CCC(C)CCl OEChem

InChIKey
FELAINIGXOLUHO-

UHFFFAOYSA-N
InChI

XLogP3 (Octanol-Water

Partition Coefficient)
3.8 PubChem

Topological Polar Surface Area

(TPSA)
0 Å² Cactvs

Hydrogen Bond Donor Count 0 Cactvs

Hydrogen Bond Acceptor

Count
0 Cactvs

Rotatable Bond Count 4 Cactvs

Boiling Point (at 760 mmHg)
157.6 °C (estimate for 2-

chloro-2,5-dimethylhexane)
Guidechem

Vapor Pressure (at 25°C)
3.54 mmHg (estimate for 2-

chloro-2,5-dimethylhexane)
Guidechem

Density
0.862 g/cm³ (estimate for 2-

chloro-2,5-dimethylhexane)
Guidechem
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Note: Some physical properties listed are for the isomer 2-chloro-2,5-dimethylhexane as a

close approximation in the absence of specific data for the 1-chloro isomer.

Predicted Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of chemical

compounds. The following sections detail the methodologies for predicting Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Chloro-2,5-
dimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the

hydrogen and carbon atoms, respectively, within the molecule.

Experimental Protocols: NMR Spectrum Prediction

The prediction of ¹H and ¹³C NMR spectra is performed using specialized software that

employs a combination of algorithms. A typical workflow is as follows:

Structure Input: The molecular structure of 1-Chloro-2,5-dimethylhexane is provided as a

SMILES string (CC(C)CCC(C)CCl) or drawn in a chemical editor.

Algorithm Selection: The prediction software utilizes one or more of the following algorithms:

HOSE (Hierarchically Ordered Spherical description of Environment) codes: This method

describes the chemical environment of a given atom up to a certain number of bonds and

compares it to a database of known structures with experimental data.

Machine Learning/Neural Networks: These models are trained on large datasets of

experimental spectra to recognize patterns and predict chemical shifts for novel structures.

[1]

Incremental Methods: This approach calculates chemical shifts based on the summation

of empirical increments for different structural fragments.

Parameter Definition: Experimental conditions such as the solvent (e.g., CDCl₃) and

spectrometer frequency (e.g., 400 MHz for ¹H) are specified to refine the prediction.
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Spectrum Generation: The software calculates the chemical shifts (δ) in ppm and coupling

constants (J) in Hz for each nucleus. The output is typically a table of values and a simulated

spectrum.

Several software packages are available for this purpose, including ACD/NMR Predictor and

Mnova NMRPredict.[1][2]

Data Presentation: Predicted ¹H NMR Data (Illustrative)

Proton
Environment

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

-CH₂Cl 3.4 - 3.6 Doublet of doublets ~6-8, ~10-12

-CH(CH₃)- 1.8 - 2.0 Multiplet -

-CH(CH₃)₂ 1.5 - 1.7 Multiplet -

-CH₂- 1.2 - 1.5 Multiplet -

-CH(CH₃)CH₂- 1.1 - 1.3 Multiplet -

-CH(CH₃)- 0.9 - 1.0 Doublet ~6-7

-CH(CH₃)₂ 0.8 - 0.9 Doublet ~6-7

Data Presentation: Predicted ¹³C NMR Data (Illustrative)

Carbon Environment Predicted Chemical Shift (δ, ppm)

-CH₂Cl 45 - 50

-CH(CH₃)- 35 - 40

-CH(CH₃)₂ 25 - 30

-CH₂- 30 - 35

-CH(CH₃)CH₂- 20 - 25

-CH(CH₃)- 15 - 20

-CH(CH₃)₂ 20 - 25
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Infrared (IR) Spectroscopy
Predicted IR spectra can identify the presence of specific functional groups and bonds based

on their vibrational frequencies.

Experimental Protocols: IR Spectrum Prediction

Computational IR spectrum prediction is typically achieved through quantum mechanical

calculations.

Molecular Geometry Optimization: The 3D structure of 1-Chloro-2,5-dimethylhexane is first

optimized to find its lowest energy conformation. This is commonly done using Density

Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[3]

Vibrational Frequency Calculation: Following optimization, a frequency calculation is

performed at the same level of theory. This computes the vibrational modes of the molecule.

Spectrum Generation: The output provides the vibrational frequencies (in cm⁻¹) and their

corresponding intensities. These are often scaled by an empirical factor to better match

experimental data. Software such as Gaussian is widely used for these calculations.[4]

Data Presentation: Predicted IR Absorption Peaks (Illustrative)

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2960 - 2850 Strong C-H (alkane) stretching

1470 - 1450 Medium C-H bending

1380 - 1365 Medium C-H bending (gem-dimethyl)

750 - 650 Strong C-Cl stretching

Mass Spectrometry (MS)
In silico fragmentation analysis predicts how a molecule will break apart in a mass

spectrometer, which is key to determining its structure and molecular weight.
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Experimental Protocols: Mass Spectrum Fragmentation Prediction

The prediction of mass spectra involves simulating the ionization and subsequent

fragmentation of the molecule.

Structure Input: The molecular structure is provided to the prediction tool.

Ionization Simulation: The molecular ion (e.g., [M]+•) is generated in silico.

Fragmentation Modeling: A set of fragmentation rules based on established chemical

principles (e.g., cleavage at branched carbons, loss of the halogen) is applied recursively to

the parent ion and subsequent fragments. The relative stability of the resulting carbocations

often dictates the most abundant peaks.

Spectrum Generation: The tool generates a list of predicted fragment mass-to-charge ratios

(m/z) and their relative intensities. Web-based tools and specialized software can perform

these predictions.[5]

Data Presentation: Predicted Mass Spectrum Fragments (Illustrative)

m/z
Predicted Relative
Intensity

Possible Fragment Identity

148/150 Low
[C₈H₁₇Cl]⁺• (Molecular ion with

³⁵Cl/³⁷Cl isotopes)

113 Medium [C₈H₁₇]⁺ (Loss of Cl•)

99 Medium [C₇H₁₅]⁺ (Loss of -CH₂Cl)

57 High
[C₄H₉]⁺ (tert-Butyl cation from

cleavage)

43 High
[C₃H₇]⁺ (Isopropyl cation from

cleavage)

Predicted ADME/Tox Profile
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ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical

in drug development. These can be predicted using Quantitative Structure-Activity Relationship

(QSAR) models.

Experimental Protocols: ADME/Tox Prediction

QSAR models are mathematical models that relate the chemical structure of a molecule to its

biological activity or a specific property.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical

properties, topological indices, 2D and 3D structural keys) are calculated for 1-Chloro-2,5-
dimethylhexane.

Model Application: The calculated descriptors are used as input for pre-existing QSAR

models. These models have been trained on large datasets of compounds with known

experimental ADME/Tox data.

Property Prediction: The model outputs a prediction for various ADME/Tox endpoints. This

can be a quantitative value (e.g., for solubility) or a classification (e.g., mutagenic/non-

mutagenic). Various software platforms, such as BIOVIA Discovery Studio or open-source

tools, provide functionalities for these predictions.[6]

Data Presentation: Predicted ADME/Tox Properties
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ADME/Tox Parameter
Predicted
Value/Classification

Method

Absorption

Human Intestinal Absorption High QSAR

Blood-Brain Barrier

Penetration
Likely QSAR

Distribution

Plasma Protein Binding Moderate to High QSAR

Metabolism

CYP2D6 Inhibition Unlikely QSAR

Excretion

Aqueous Solubility Low QSAR

Toxicity

Hepatotoxicity Low Probability QSAR

Mutagenicity (Ames Test) Non-mutagenic QSAR

Visualization of Prediction Workflows
The following diagrams illustrate the logical flow of the prediction processes described in this

guide.
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Molecular Structure
(SMILES/MOL file)

Physicochemical
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Spectroscopy Simulators
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(MW, LogP, TPSA, etc.)
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Click to download full resolution via product page

Caption: General workflow for theoretical property prediction.
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Start: Define Target Property
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(Fragmentation Rules)

MS

End: Predicted Data

Click to download full resolution via product page

Caption: Decision tree for selecting a prediction methodology.

Conclusion
This guide provides a summary of the predicted theoretical properties of 1-Chloro-2,5-
dimethylhexane based on established computational methodologies. The presented data for

physicochemical properties, spectroscopic characteristics, and ADME/Tox profiles serve as a

valuable starting point for further research and experimental validation. The detailed protocols

for in silico prediction offer a transparent framework for understanding the origin of these values

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b13186641?utm_src=pdf-body-img
https://www.benchchem.com/product/b13186641?utm_src=pdf-body
https://www.benchchem.com/product/b13186641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13186641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and for applying similar techniques to other molecules of interest. These theoretical predictions

are instrumental in guiding efficient and targeted laboratory research in the fields of chemical

synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

2. platform.softwareone.com [platform.softwareone.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox
[ms.epfl.ch]

6. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

To cite this document: BenchChem. [Theoretical Properties of 1-Chloro-2,5-dimethylhexane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13186641#theoretical-properties-prediction-for-1-
chloro-2-5-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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